molecular formula C26H20O8 B1179344 (2R,4R,5R)-5-((Benzoyloxy)methyl)-3-oxotetrahydrofuran-2,4-diyl dibenzoate CAS No. 157037-56-4

(2R,4R,5R)-5-((Benzoyloxy)methyl)-3-oxotetrahydrofuran-2,4-diyl dibenzoate

Cat. No. B1179344
CAS RN: 157037-56-4
M. Wt: 460.4 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of related complex organic compounds often involves palladium-catalyzed oxidative carbonylation, cyclization, and alkoxycarbonylation processes. For instance, the direct synthesis of related compounds through oxidative Pd-catalyzed cyclization/alkoxycarbonylation of alkynyl precursors has been reported, showcasing the role of nucleophilic oxygen in intramolecular attacks leading to ring formation (Bacchi et al., 2004)(Bacchi et al., 2004). These methods emphasize the significance of catalytic amounts of palladium in conjunction with other reagents under specific conditions, highlighting the complexity and specificity of synthesizing such intricate molecules.

Molecular Structure Analysis

The detailed molecular structure of complex organic molecules can be elucidated through various spectroscopic and crystallographic techniques. For example, X-ray crystallography has been used to determine the structure of closely related compounds, revealing intricate details about their molecular frameworks and confirming the presence of specific functional groups and bonds (Jene & Ibers, 2000)(Jene & Ibers, 2000). These analyses are crucial for understanding the spatial arrangement of atoms within the molecule, which significantly impacts its chemical reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving the functional groups present in "(2R,4R,5R)-5-((Benzoyloxy)methyl)-3-oxotetrahydrofuran-2,4-diyl dibenzoate" can lead to various derivatives and products. For example, reactions of dihydrobenzofuran with alkyl cyanoalkoxycarbonyl compounds have been explored, leading to pyran derivatives and showcasing the molecule's reactivity towards electrophilic and nucleophilic agents (Mérour & Cossais, 1991)(Mérour & Cossais, 1991). These reactions highlight the compound's versatility in synthesizing a wide range of chemical entities.

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Detailed physicochemical property analyses are essential for understanding the behavior of these compounds under different conditions. Studies on similar compounds have investigated their in vitro antioxidant activity, physicochemical properties, and solubility in various solvents, providing insights into their stability, reactivity, and potential applications in chemical synthesis and materials science (Yüksek et al., 2015)(Yüksek et al., 2015).

Chemical Properties Analysis

The chemical properties of "(2R,4R,5R)-5-((Benzoyloxy)methyl)-3-oxotetrahydrofuran-2,4-diyl dibenzoate" and related compounds, including reactivity patterns, stability under various conditions, and interaction with different reagents, are critical for their application in synthetic chemistry. Studies on related molecules have explored their reactivity in acid-catalyzed or radical-promoted allylic substitutions, highlighting mechanisms that could be relevant for further functionalization of the compound (Gabriele et al., 2010)(Gabriele et al., 2010).

Scientific Research Applications

Occurrence, Fate, and Behavior in Aquatic Environments

A study by Haman et al. (2015) reviews parabens, which are esters of para-hydroxybenzoic acid, similar in structure to the compound , highlighting their occurrence, fate, and behavior in aquatic environments. Parabens, used as preservatives in various products, have been detected in water bodies, indicating their persistence and potential environmental impacts. The study discusses the biodegradability of parabens and their transformation into more stable and potentially toxic halogenated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Health Aspects of Methyl Paraben

Methyl paraben, another paraben compound similar in function to benzoate esters, is discussed by Soni et al. (2002) in terms of its health aspects, highlighting its extensive use as a preservative and its comprehensive toxicological profile. The study underscores the compound's absorption, metabolism, and the lack of evidence for accumulation in the body, alongside its non-toxic nature upon acute exposure (Soni, Taylor, Greenberg, & Burdock, 2002).

Synthetic Procedures and Biological Interest

Research on benzazoles, which share a benzoyloxy component with the compound , is covered by Rosales-Hernández et al. (2022), focusing on their synthetic procedures and biological interest. This review highlights the diverse biological activities of benzazole derivatives and their potential therapeutic applications, providing insights into synthetic strategies and the pharmacological relevance of such compounds (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Analytical Methods in Antioxidant Activity

Munteanu and Apetrei (2021) review analytical methods used in determining antioxidant activity, relevant to understanding the chemical properties and potential applications of compounds like "(2R,4R,5R)-5-((Benzoyloxy)methyl)-3-oxotetrahydrofuran-2,4-diyl dibenzoate". This research outlines various tests for assessing antioxidant capacity, highlighting the importance of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

properties

IUPAC Name

[(2R,3R,5R)-3,5-dibenzoyloxy-4-oxooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20,22,26H,16H2/t20-,22-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTDXEVKPQUSSA-RQNQAMLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(=O)C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C(=O)[C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R,5R)-5-((Benzoyloxy)methyl)-3-oxotetrahydrofuran-2,4-diyl dibenzoate

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